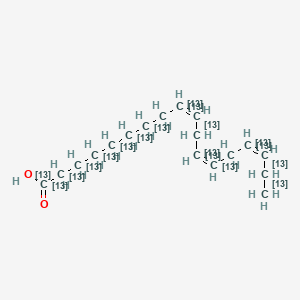

α-リノレン酸-13C18

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Linolenic Acid-13C18 is a uniformly 13C labeled form of linolenic acid . It’s a fatty acid found in vegetable oil and is a mixture of α-Linolenic acid (an omega-3 fatty acid) and y-Linolenic acid (an omega-6 fatty acid) . It’s particularly studied in metabolic research for its impact on cardiovascular disease .

Synthesis Analysis

Linolenic Acid-13C18 is synthesized from linolenic acid, a fatty acid found in vegetable oil . The synthesis involves the use of a Stearyl Modification, which is an economical and effective carrier molecule .Molecular Structure Analysis

The molecular formula of Linolenic Acid-13C18 is C18H30O2 . The linear formula is 13CH3(13CH2)413CH=13CH13CH213CH=13CH (13CH2)713CO2H . The molecular weight is 298.31 .Chemical Reactions Analysis

Linolenic Acid-13C18 is a part of membrane phospholipids and functions as a structural component to maintain a certain level of membrane fluidity . It’s involved in metabolic research for its impact on cardiovascular disease .Physical and Chemical Properties Analysis

Linolenic Acid-13C18 has a boiling point of 229-230 °C/16 mmHg, a melting point of -5 °C, and a density of 0.957 g/mL at 25 °C . It has a mass shift of M+18 and is stored at −20°C .科学的研究の応用

循環器研究

α-リノレン酸-13C18は、循環器系の健康に関連する代謝研究において重要な役割を果たします。これは、脂肪酸の代謝をたどり、循環器疾患への影響を理解するために使用されます。研究によると、this compoundは、循環器系の健康と疾患予防に不可欠なPI3K / Aktシグナル伝達経路を調節できることが示唆されています .

代謝研究

代謝研究では、this compoundは、健康な被験者における脂肪酸の酸化とその長鎖多価不飽和脂肪酸への変換を調査するために使用されます。この研究は、必須脂肪酸の代謝とその人間の健康における役割を理解するために不可欠です .

脂質体学

This compoundは、脂質体学において、さまざまな条件下での脂質プロファイルの組成と変化を決定するために使用されます。これは、食品やその他の生物学的サンプルにおける個々の脂質種の作用を特定するのに役立ち、健康と病気における脂質の役割を理解するために不可欠です .

抗炎症研究

研究者は、this compoundを使用して、その抗炎症特性を研究しています。リノレン酸は炎症を軽減することが知られており、関節炎やその他の炎症性疾患などの状態に有益です。安定同位体標識により、その代謝と炎症への影響を詳細に追跡できます .

脳の健康

This compoundは、脳の健康に関連する研究において重要であり、特に脂肪酸がどのように血液脳関門の完全性を維持し、アルツハイマー病などの疾患に対する脳の回復力を高めるかについて理解するために重要です<a aria-label="11: brain health" data-citationid="e969b421-d28d-c4ef-c88b-a32cfe902935-37" h="ID=SERP,5015.1" href="https://www.mdpi.com/2072-6643/14

作用機序

- Role : As a structural component, it helps maintain membrane fluidity in the transdermal water barrier of the epidermis .

- It may play a role in:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

将来の方向性

Linolenic Acid-13C18 is intended for use as an internal standard for the quantification of linoleic acid . It’s an essential ω-6 polyunsaturated fatty acid (PUFA) and is the most abundant PUFA in a variety of foods . It’s expected to be used more in metabolic research, especially in studies related to cardiovascular diseases .

生化学分析

Biochemical Properties

Linolenic Acid-13C18, isolated from seed oils, is an essential fatty acid that cannot be synthesized by humans . It can affect the process of thrombotic through the modulation of PI3K/Akt signaling .

Cellular Effects

Linolenic Acid-13C18 has been shown to provide neuroprotective effects against cerebral ischemia . It is a potent activator of TREK-1 channel and its neuroprotection disappears in Trek1−/− mice, suggesting that this channel is directly related to the resistance of brain against ischemia .

Molecular Mechanism

Linolenic Acid-13C18 exerts its effects at the molecular level through its interactions with various biomolecules. It is a carboxylic acid with an 18-carbon chain and three cis double bonds . Thus, Linolenic Acid-13C18 is a polyunsaturated n −3 (omega-3) fatty acid .

Temporal Effects in Laboratory Settings

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Dosage Effects in Animal Models

The effects of Linolenic Acid-13C18 vary with different dosages in animal models. For instance, it has been shown to provide neuroprotective effects against cerebral ischemia in rats .

Metabolic Pathways

Linolenic Acid-13C18 is involved in several metabolic pathways. It is known to potently activate the TREK-1 channel , which is a member of newly discovered two-pore domain background potassium channels contributing to the background leak K+ currents and playing an important role in regulating neuronal excitability .

Transport and Distribution

It is known that it is a part of membrane phospholipids .

Subcellular Localization

It is known that it functions as a structural component to maintain a certain level of membrane fluidity of the transdermal water barrier of the epidermis .

特性

IUPAC Name |

(9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12,15-trienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOSIQBPPRVQHS-JHNAZIRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857932 |

Source

|

| Record name | (9Z,12Z,15Z)-(~13~C_18_)Octadeca-9,12,15-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287111-28-8 |

Source

|

| Record name | (9Z,12Z,15Z)-(~13~C_18_)Octadeca-9,12,15-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。